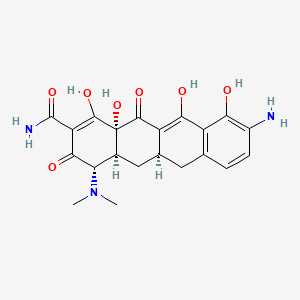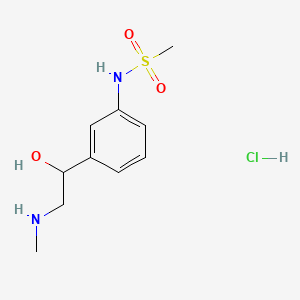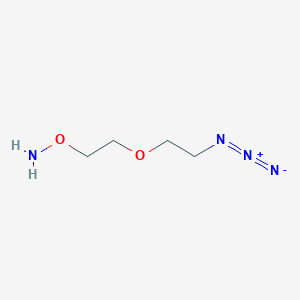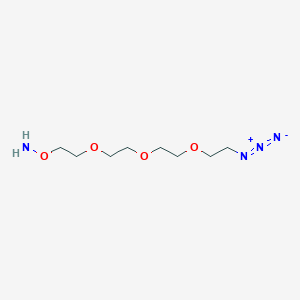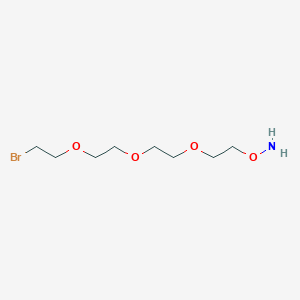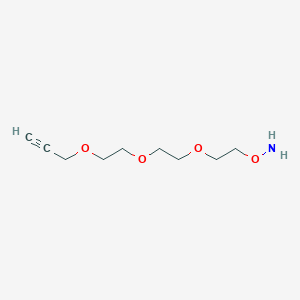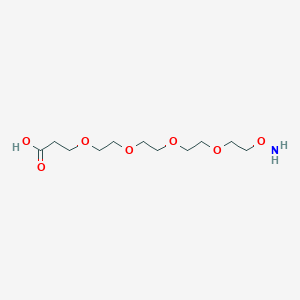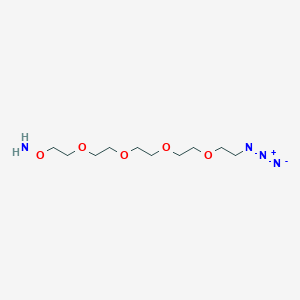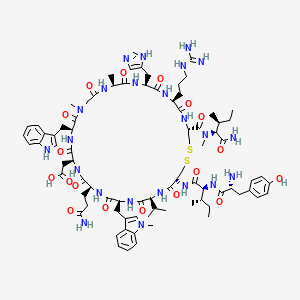
Compstatin 40
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMY-101 es un análogo de péptido cíclico de la compstatina, conocido por su papel como inhibidor del componente central del complemento C3. Este compuesto ha mostrado una actividad antiinflamatoria prometedora, particularmente en modelos de neumonía grave por COVID-19 con hiperinflamación sistémica . La fórmula molecular de AMY-101 es C83H117N23O18S2, y tiene un peso molecular de 1789.11 .
Métodos De Preparación
AMY-101 se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. La ruta sintética implica la formación de enlaces peptídicos entre aminoácidos, seguida de la ciclización para formar la estructura cíclica. Las condiciones de reacción generalmente incluyen el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida e hidroxi-benzotriazol, y las reacciones se llevan a cabo en solventes como la dimetilformamida . Los métodos de producción industrial implican la síntesis de péptidos a gran escala utilizando sintetizadores de péptidos automatizados, que permiten un control preciso de las condiciones de reacción y un alto rendimiento del producto deseado .
Análisis De Reacciones Químicas
AMY-101 principalmente experimenta reacciones de formación de enlaces peptídicos y ciclización durante su síntesis. No suele experimentar reacciones de oxidación, reducción o sustitución en condiciones estándar. El principal producto formado a partir de estas reacciones es la estructura peptídica cíclica de AMY-101 .
Aplicaciones Científicas De Investigación
AMY-101 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar las reacciones de síntesis y ciclización de péptidos. En biología y medicina, se está investigando AMY-101 por sus potenciales efectos terapéuticos en enfermedades mediadas por el complemento, como la neumonía grave por COVID-19, la inflamación periodontal y la gingivitis . Ha mostrado resultados prometedores en la reducción de la inflamación y la mejora de los resultados clínicos en estas condiciones . En la industria, AMY-101 se utiliza en el desarrollo de nuevos medicamentos antiinflamatorios y como una herramienta para estudiar el sistema del complemento .
Mecanismo De Acción
AMY-101 ejerce sus efectos inhibiendo el componente central del complemento C3. Esta inhibición previene la activación de la cascada del complemento, que es una parte clave de la respuesta inmune. Al bloquear C3, AMY-101 reduce la inflamación y previene el daño tisular causado por la activación excesiva del complemento . Los objetivos moleculares de AMY-101 incluyen la proteína C3 y sus productos de activación, como C3a y C3b .
Comparación Con Compuestos Similares
AMY-101 es único entre los inhibidores del complemento debido a su alta afinidad de unión a C3 (KD: 0.5 nM) y su potencia inhibitoria mejorada . Compuestos similares incluyen otros análogos de compstatina, como CP40 y péptido 14, que también inhiben C3 pero tienen menores afinidades de unión y potencias inhibitorias . Las características novedosas de AMY-101, como su mayor afinidad por el objetivo, su perfil farmacocinético mejorado y su mayor solubilidad, lo convierten en un candidato prometedor para aplicaciones terapéuticas en enfermedades mediadas por el complemento .
Propiedades
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSGYEMSJUFFHT-UWABRSFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H117N23O18S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1789.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427001-89-5 |
Source


|
| Record name | AMY-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMY-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
